3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine. The reaction conditions include the use of triethylamine as a nucleophile, which can be replaced with triphenylphosphine to obtain different derivatives.
Introduction of the amido and fluorophenyl groups: The incorporation of the 3,4-difluorobenzamido and 2-fluorophenyl groups can be carried out through standard amide coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as a drug candidate is being explored due to its stability and bioavailability. It may be used in the development of new pharmaceuticals targeting various diseases.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with proteins and other biomolecules.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,2-b]pyridine derivatives, such as:
Benzofuro[3,2-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Furo[3,2-b]quinoxaline derivatives:
Furo[3,2-b]pyrrole derivatives:
Uniqueness
What sets 3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide apart is the presence of multiple fluorine atoms, which enhance its stability, bioavailability, and binding affinity. These properties make it a valuable compound for various scientific research applications, particularly in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
3-[(3,4-difluorobenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3N3O3/c22-12-8-7-11(10-14(12)24)20(28)27-18-17-16(6-3-9-25-17)30-19(18)21(29)26-15-5-2-1-4-13(15)23/h1-10H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEMQQDDNKSNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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